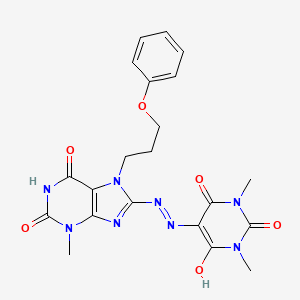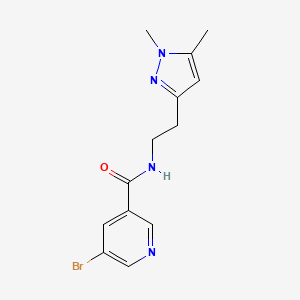![molecular formula C18H21N3O3S B2727525 N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 933230-58-1](/img/structure/B2727525.png)
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Coordination and Spatial Orientation
Research on amide derivatives similar to the query compound has revealed their unique spatial orientations and potential for anion coordination. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related structures have shown that these compounds can form complex geometries such as tweezer-like structures through self-assembly, facilitated by weak interactions like C–H⋯π and C–H⋯O. This characteristic is instrumental in creating channel-like structures within crystal lattices, offering insights into molecular recognition and assembly processes (Kalita & Baruah, 2010).
Structural Aspects in Coordination Compounds
Further studies have explored the structural aspects and properties of salts and inclusion compounds of amide-containing derivatives. These investigations provide a comprehensive understanding of how amide derivatives can interact with mineral acids to form gels or crystalline solids, depending on the nature of the interacting anions. The ability to form host-guest complexes with enhanced fluorescence emission compared to the parent compound has significant implications for material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Potential
Some derivatives have been synthesized and studied for their pharmacological properties, including anxiolytic, antiphobic, and antidepressant activities. A particular focus has been on acetanilide derivatives of quinazoline, highlighting the potential of these compounds in developing new therapeutic agents. This area of research underscores the importance of structural modifications in enhancing the pharmacological profiles of quinazoline derivatives (Tyurenkov et al., 2013).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of novel derivatives have also been directed towards investigating their antimicrobial and anticancer potentials. Studies demonstrate the ability of certain quinazoline and acetamide derivatives to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. This research avenue is critical for the development of new drugs with potential applications in treating infectious diseases and cancer (Patel et al., 2017).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-10-6-5-9-14(15)19-16(22)11-25-17-12-7-3-4-8-13(12)20-18(23)21-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPZZDEPRIBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)





![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)


![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)